1-(Chloromethyl)-4-cyclohexylbenzene
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Overview
Description
1-(Chloromethyl)-4-cyclohexylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a chloromethyl group and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-4-cyclohexylbenzene can be synthesized through the chloromethylation of 4-cyclohexylbenzene. The reaction typically involves the use of chloromethylating agents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride . The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-4-cyclohexylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding benzyl alcohol or benzaldehyde derivatives under appropriate conditions.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or alcohols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.
Major Products Formed:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce benzyl alcohol or benzaldehyde derivatives.
- Reduction reactions result in the formation of methyl-substituted benzene derivatives .
Scientific Research Applications
1-(Chloromethyl)-4-cyclohexylbenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of polymers and resins with specific properties, such as enhanced thermal stability and mechanical strength.
Biological Studies: It is employed in the study of biochemical pathways and mechanisms involving aromatic compounds.
Industrial Applications: The compound is utilized in the production of specialty chemicals and additives for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-4-cyclohexylbenzene involves its reactivity as an electrophile due to the presence of the chloromethyl group. This group can undergo nucleophilic attack by various nucleophiles, leading to the formation of new chemical bonds. The benzene ring provides stability to the molecule, allowing it to participate in a range of chemical reactions .
Comparison with Similar Compounds
1-(Chloromethyl)-4-methylbenzene: Similar structure but with a methyl group instead of a cyclohexyl group.
1-(Chloromethyl)-4-ethylbenzene: Similar structure but with an ethyl group instead of a cyclohexyl group.
1-(Chloromethyl)-4-isopropylbenzene: Similar structure but with an isopropyl group instead of a cyclohexyl group.
Uniqueness: 1-(Chloromethyl)-4-cyclohexylbenzene is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties to the molecule. This makes it suitable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
1-(chloromethyl)-4-cyclohexylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEPVPBJDHQGRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4463-31-4 |
Source
|
Record name | 1-(chloromethyl)-4-cyclohexylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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